6-chloro-7-methyl-N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
6-chloro-7-methyl-N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives This compound is characterized by its unique structure, which includes a chromene core, a thiadiazole ring, and various functional groups such as chloro, methyl, and methylsulfanyl
Preparation Methods
The synthesis of 6-chloro-7-methyl-N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving appropriate starting materials such as salicylaldehyde derivatives and active methylene compounds.
Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced by reacting the chromene derivative with thiosemicarbazide under specific conditions, leading to the formation of the thiadiazole moiety.
Functional Group Modifications:
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
6-chloro-7-methyl-N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the chromene core, potentially converting it to a hydroxyl group.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-chloro-7-methyl-N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial and fungal strains.
Materials Science: Due to its unique structure, the compound is being investigated for use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound’s ability to interact with biological macromolecules makes it a valuable tool in studying enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 6-chloro-7-methyl-N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound has been shown to inhibit certain enzymes, such as those involved in bacterial cell wall synthesis, leading to antimicrobial effects.
DNA Interaction: The thiadiazole ring can intercalate with DNA, disrupting replication processes and leading to cytotoxic effects in cancer cells.
Signal Transduction Pathways: The compound may also affect signal transduction pathways, such as the MAP kinase pathway, contributing to its antineoplastic activity.
Comparison with Similar Compounds
When compared to other similar compounds, 6-chloro-7-methyl-N-[(2Z)-5-(methylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
6-chloro-3-methyl-2-methylsulfanyl-3H-pyrimidin-4-one: This compound shares the chloro and methylsulfanyl groups but lacks the chromene and thiadiazole rings.
1,3,4-thiadiazole derivatives: These compounds contain the thiadiazole ring but differ in the other functional groups and overall structure.
The uniqueness of this compound lies in its combination of a chromene core with a thiadiazole ring and various functional groups, which contribute to its diverse range of applications and biological activities.
Properties
Molecular Formula |
C14H10ClN3O3S2 |
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Molecular Weight |
367.8 g/mol |
IUPAC Name |
6-chloro-7-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C14H10ClN3O3S2/c1-6-3-10-7(4-8(6)15)9(19)5-11(21-10)12(20)16-13-17-18-14(22-2)23-13/h3-5H,1-2H3,(H,16,17,20) |
InChI Key |
PAOKPMBOXVUFGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=NN=C(S3)SC |
Origin of Product |
United States |
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